molecular formula C14H12N2S B11998482 3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione CAS No. 63917-28-2

3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione

Cat. No.: B11998482
CAS No.: 63917-28-2
M. Wt: 240.33 g/mol
InChI Key: KGYGEGTZCZIKMX-UHFFFAOYSA-N
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Description

4-phenyl-3,4-dihydro-2(1H)-quinazolinethione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a phenyl group at the 4-position and a thione group at the 2-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3,4-dihydro-2(1H)-quinazolinethione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with carbon disulfide in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 4-phenyl-3,4-dihydro-2(1H)-quinazolinethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3,4-dihydro-2(1H)-quinazolinethione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-phenyl-3,4-dihydro-2(1H)-quinazolinethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The thione group is particularly important for its binding affinity and reactivity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-3,4-dihydro-2(1H)-quinazolinone: Similar structure but with a carbonyl group instead of a thione group.

    4-phenyl-3,4-dihydro-2(1H)-quinazoline: Lacks the thione group, affecting its reactivity and biological activity.

    4-phenylquinazoline: Fully aromatic compound with different electronic properties.

Uniqueness

4-phenyl-3,4-dihydro-2(1H)-quinazolinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group enhances its potential as an enzyme inhibitor and its ability to undergo specific chemical transformations.

Properties

CAS No.

63917-28-2

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-phenyl-3,4-dihydro-1H-quinazoline-2-thione

InChI

InChI=1S/C14H12N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H,(H2,15,16,17)

InChI Key

KGYGEGTZCZIKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=S)N2

Origin of Product

United States

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